3,4,2',5'-Tetramethoxychalcone

描述

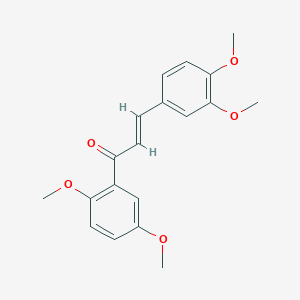

3,4,2’,5’-Tetramethoxychalcone is a synthetic chalcone derivative characterized by the presence of four methoxy groups attached to its aromatic rings. Chalcones are a class of organic compounds with a structure consisting of two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. This particular chalcone derivative has gained attention due to its potential biological activities and applications in various scientific fields.

作用机制

Target of Action

Chalcones, the class of compounds to which 3,4,2’,5’-tetramethoxychalcone belongs, are known to have a wide range of biological targets due to their diverse biological activities .

Mode of Action

Chalcones, in general, are known to interact with their targets in a variety of ways, leading to changes in cellular processes . For instance, some chalcones have been found to inhibit the activation of nuclear factor kappa B (NF-κB), a protein complex that controls the transcription of DNA .

Biochemical Pathways

Chalcones are known to affect a variety of biochemical pathways due to their diverse biological activities . For example, some chalcones have been found to inhibit the production of nitric oxide, a molecule involved in several physiological and pathological processes .

Result of Action

Chalcones are known to have a variety of effects at the molecular and cellular level, including anti-inflammatory, antimicrobial, anticancer, antifungal, and antiviral properties .

Action Environment

The effectiveness of chalcones can be influenced by a variety of factors, including the presence of other compounds, the ph of the environment, and the temperature .

生化分析

Biochemical Properties

3,4,2’,5’-Tetramethoxychalcone has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit nitric oxide (NO) production in LPS/IFN-gamma-treated macrophages

Cellular Effects

3,4,2’,5’-Tetramethoxychalcone has been reported to have significant effects on various types of cells. For instance, it has been found to inhibit the proliferation and migration of human oral squamous cell carcinoma (OSCC) cells . It also induces G2/M phase arrest of the cell cycle, causes DNA double-strand breaks, and enhances the expression of caspase-3 and -9, among other effects .

Molecular Mechanism

It has been suggested that it may exert its effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

It is known that chalcones are synthesized from two main precursors: one molecule of 4-coumaroyl-CoA (derived from phenylalanine) and three molecules of malonyl-CoA (derived from acetyl-CoA)

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,2’,5’-Tetramethoxychalcone typically involves the Claisen-Schmidt condensation reaction between 3,4-dimethoxybenzaldehyde and 2,5-dimethoxyacetophenone. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the chalcone is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for 3,4,2’,5’-Tetramethoxychalcone are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield. Industrial production would also focus on ensuring the purity and consistency of the final product through rigorous quality control measures.

化学反应分析

Types of Reactions

3,4,2’,5’-Tetramethoxychalcone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding chalcone epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to a saturated system, yielding dihydrochalcones.

Substitution: The methoxy groups on the aromatic rings can participate in nucleophilic substitution reactions, leading to the formation of various substituted chalcones.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Chalcone epoxides or hydroxylated chalcones.

Reduction: Dihydrochalcones.

Substitution: Substituted chalcones with various functional groups replacing the methoxy groups.

科学研究应用

Chemistry: Used as a precursor for the synthesis of other chalcone derivatives and as a model compound for studying chalcone reactivity.

Biology: Investigated for its antimicrobial, antioxidant, and anti-inflammatory properties.

Medicine: Explored for its potential anticancer activity, particularly in inhibiting the proliferation of cancer cells and inducing apoptosis.

相似化合物的比较

3,4,2’,5’-Tetramethoxychalcone can be compared with other chalcone derivatives, such as:

3,4,4’,5’-Tetramethoxychalcone: Similar structure but with different substitution patterns, leading to variations in biological activity.

2,2’,4’,6’-Tetramethoxychalcone: Another tetramethoxychalcone with distinct properties and applications.

4-Benzyloxy-2’,3,4’,6’-Tetramethoxychalcone:

The uniqueness of 3,4,2’,5’-Tetramethoxychalcone lies in its specific substitution pattern, which influences its chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.

生物活性

3,4,2',5'-Tetramethoxychalcone is a member of the chalcone family, characterized by its unique structure featuring four methoxy groups attached to a chalcone backbone. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, anticancer, antioxidant, and antimicrobial properties. This article explores the biological activity of this compound, summarizing key research findings, biochemical interactions, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : CHO

- Molecular Weight : Approximately 328.36 g/mol

- Structural Features : The compound consists of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl moiety with four methoxy substituents.

This compound exhibits its biological effects through various mechanisms:

- Target Interactions : It interacts with multiple biological targets, including cytochrome P450 enzymes and various cellular receptors.

- Biochemical Pathways : The compound influences several biochemical pathways related to inflammation and cancer progression. For instance, it has been shown to inhibit nitric oxide (NO) production in macrophages treated with lipopolysaccharides (LPS) and interferon-gamma (IFN-γ) .

Anticancer Activity

Research indicates that this compound has significant anticancer properties:

- Cell Proliferation Inhibition : The compound inhibits the proliferation of various cancer cell lines. For example:

Anti-inflammatory Properties

The compound demonstrates potent anti-inflammatory effects:

- Cytokine Inhibition : It inhibits the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-induced models .

- Enzyme Inhibition : Significant reductions in the activity of inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) have been observed .

Antioxidant Activity

This compound exhibits notable antioxidant properties:

- DPPH Scavenging Activity : It shows effective scavenging of DPPH radicals at concentrations as low as 10 µM .

- Metal Chelation Ability : The compound also demonstrates biometal chelating ability which contributes to its antioxidant effects .

Case Studies

属性

IUPAC Name |

(E)-1-(2,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O5/c1-21-14-7-10-17(22-2)15(12-14)16(20)8-5-13-6-9-18(23-3)19(11-13)24-4/h5-12H,1-4H3/b8-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGRVFRVVBCRBMP-VMPITWQZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(=O)C=CC2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)OC)C(=O)/C=C/C2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。